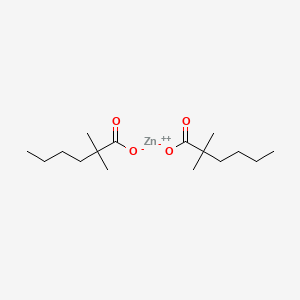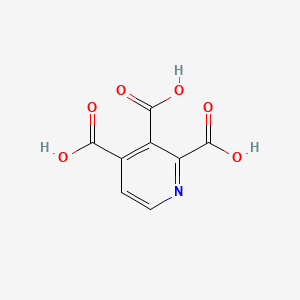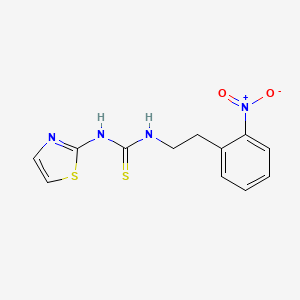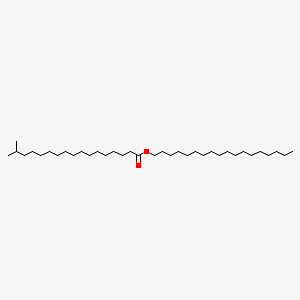
Octadecyl isooctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl isooctadecanoate: is an ester compound with the molecular formula C36H72O2 . It is known for its hydrophobic properties and is used in various industrial applications, particularly in the formulation of cosmetics and personal care products. This compound is synthesized through the esterification of octadecanoic acid and octadecanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecyl isooctadecanoate typically involves the esterification reaction between octadecanoic acid and octadecanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the continuous removal of water, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the reaction rate and reduce the need for post-reaction purification.
Chemical Reactions Analysis
Types of Reactions: Octadecyl isooctadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and octadecanol. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), acid or base catalyst
Major Products Formed:
Hydrolysis: Octadecanoic acid and octadecanol
Transesterification: New ester and alcohol
Scientific Research Applications
Chemistry: Octadecyl isooctadecanoate is used as a hydrophobic agent in the synthesis of various materials. It is employed in the preparation of bifunctional magnetic nanoparticles with octadecyl and phosphate groups for the extraction and enrichment of organophosphorus pesticides .
Biology and Medicine: In biological research, this compound is used to modify the surface properties of nanoparticles and other materials to enhance their biocompatibility and stability. It is also used in the formulation of drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: In the cosmetics and personal care industry,
Properties
CAS No. |
93803-88-4 |
|---|---|
Molecular Formula |
C36H72O2 |
Molecular Weight |
537.0 g/mol |
IUPAC Name |
octadecyl 16-methylheptadecanoate |
InChI |
InChI=1S/C36H72O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22-25-28-31-34-38-36(37)33-30-27-24-21-18-15-14-17-20-23-26-29-32-35(2)3/h35H,4-34H2,1-3H3 |
InChI Key |
HPBPOWORSSCUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


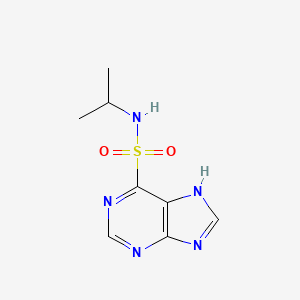

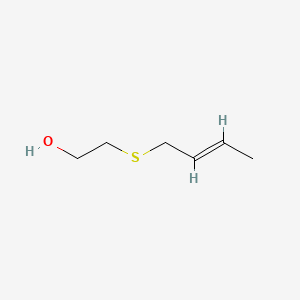
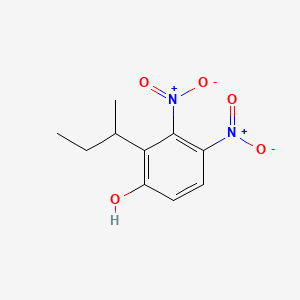

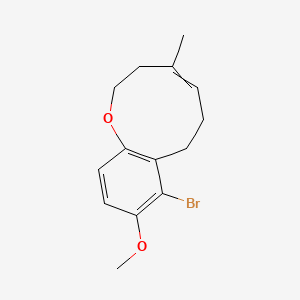
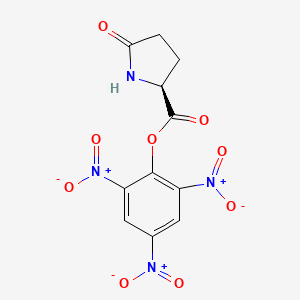
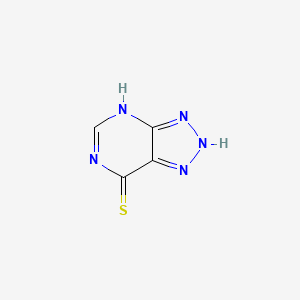
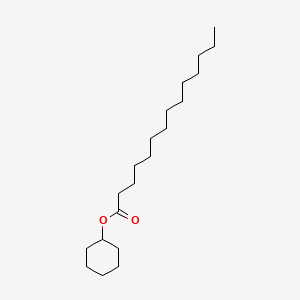
![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
